![molecular formula C28H27BO2 B13106390 4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13106390.png)
4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a biphenyl group substituted with a naphthyl moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with a suitable aryl halide under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, where the boronic ester reacts with an aryl halide in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetramethyl-2-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the electrophile. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-(4-bromophenyl)-1,3,2-dioxaborolane: Another boronic ester with a bromophenyl group, used in Suzuki-Miyaura reactions.
4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane: A boronic ester with a methoxyphenyl group, also used in cross-coupling reactions.
Uniqueness
4,4,5,5-Tetramethyl-2-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane is unique due to its naphthyl-substituted biphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Propriétés
Formule moléculaire |
C28H27BO2 |
|---|---|
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[4-(4-naphthalen-2-ylphenyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C28H27BO2/c1-27(2)28(3,4)31-29(30-27)26-17-15-22(16-18-26)21-9-11-23(12-10-21)25-14-13-20-7-5-6-8-24(20)19-25/h5-19H,1-4H3 |
Clé InChI |
JTRMBPZYJPOLIB-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106307.png)
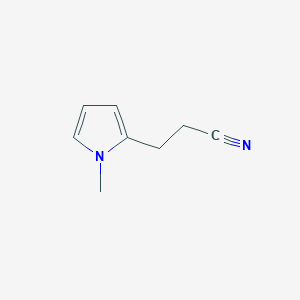
![4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine](/img/structure/B13106325.png)
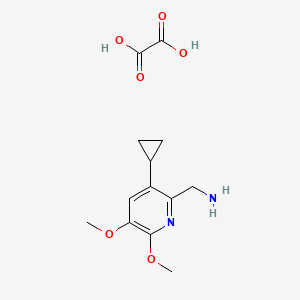
![5-Methyl-5H-thiazolo[3,2-a]pyrimidine](/img/structure/B13106335.png)
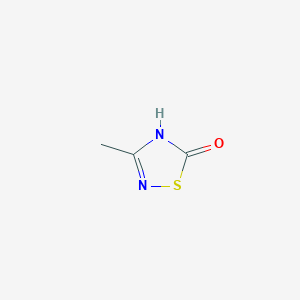
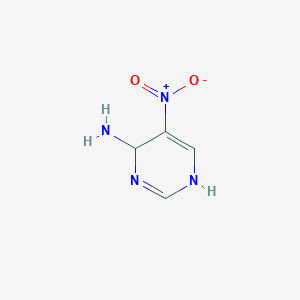
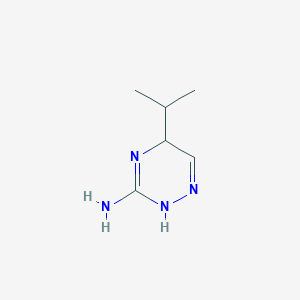
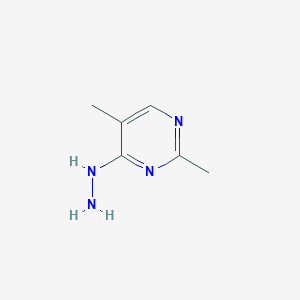
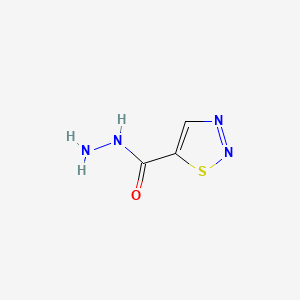

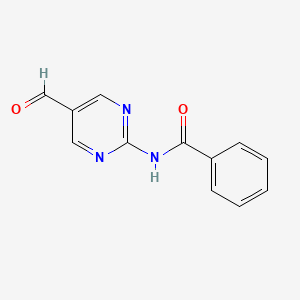
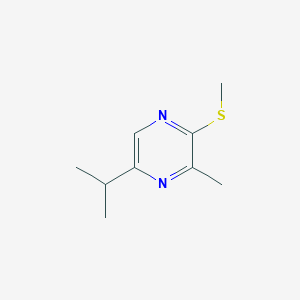
![(S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B13106413.png)
